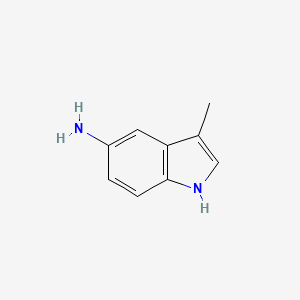

3-Methyl-1H-indol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRZMXSIOMQDCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102308-52-1 | |

| Record name | 3-methyl-1H-indol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methyl-1H-indol-5-amine: A Technical Overview of Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Methyl-1H-indol-5-amine is a heterocyclic aromatic amine belonging to the indole family. Indole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a summary of the known chemical properties and structural information for this compound. It is important to note that while basic identifiers are well-documented, specific experimental data such as melting point, boiling point, and detailed spectroscopic analyses are not extensively reported in publicly accessible literature. This guide consolidates the available information and provides context with data from related indole compounds where specific data for the target molecule is lacking.

Chemical and Physical Properties

The fundamental chemical and structural identifiers for this compound are summarized below. Physical properties such as melting and boiling points are not consistently reported in the available literature. For reference, the isomeric compound 1-Methyl-1H-indol-5-amine (CAS: 102308-97-4), where the methyl group is on the indole nitrogen, is a solid at room temperature.[1] The solubility of this compound has not been experimentally determined in the cited sources, but its amino group suggests potential solubility in polar solvents.[1]

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 102308-52-1 | [2][3] |

| Molecular Formula | C₉H₁₀N₂ | [2][3] |

| Molecular Weight | 146.19 g/mol | [2][3] |

| SMILES | NC1=CC2=C(NC=C2C)C=C1 | [3] |

| MDL Number | MFCD18808980 | [2][3] |

| Purity | Typically ≥98% (commercial sources) | [2] |

| Storage Conditions | 2-8°C, sealed, dry, dark place | [3] |

| Boiling Point | Not available | [2][3] |

Chemical Structure

The structure of this compound consists of a bicyclic indole core, which is a fusion of a benzene ring and a pyrrole ring. A methyl group is substituted at the C3 position of the indole ring, and an amine group is attached at the C5 position.

Caption: Chemical structure of this compound (C₉H₁₀N₂).

Experimental Protocols

A generalized workflow for the synthesis and characterization of a novel indole derivative is presented below.

Caption: Generalized workflow for the synthesis and characterization of a chemical compound.

Spectroscopic Data

No specific NMR, IR, or Mass Spectra for this compound were found in the search results. For reference, the following general characteristics are expected for indole-containing compounds:

-

¹H NMR: Signals corresponding to the aromatic protons on the indole ring, a singlet for the N-H proton (which may be broad), and signals for the methyl and amine group protons. The exact chemical shifts would depend on the solvent and other factors.[7][8]

-

¹³C NMR: Resonances for the nine carbon atoms in the molecule, with distinct shifts for the aromatic carbons, the carbons of the pyrrole ring, and the methyl carbon.[4][9]

-

IR Spectroscopy: Characteristic peaks for N-H stretching of the amine and indole nitrogen (typically in the 3200-3500 cm⁻¹ region), C-H stretching, C=C stretching from the aromatic rings, and C-N stretching.[4]

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (146.19 g/mol ).[9][10]

Biological Activity and Signaling Pathways

There is no specific information available in the searched literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the indole nucleus is a common scaffold in many biologically active compounds. Derivatives of indole are known to exhibit a wide range of pharmacological activities, including:

-

Antimicrobial activity: Many indole derivatives have been shown to be effective against various strains of bacteria and fungi.[11][12]

-

Anti-inflammatory activity: Certain indole compounds have demonstrated anti-inflammatory properties.[12]

-

Anticancer activity: The indole scaffold is present in several anticancer agents, and research into new indole-based anticancer drugs is ongoing.[11]

The biological activity of any specific indole derivative is highly dependent on the nature and position of its substituents. Therefore, while the general class of indoleamines is promising, the specific biological profile of this compound would need to be determined through experimental testing.

Conclusion

This compound is a defined chemical entity with established basic properties such as its molecular formula and weight. However, there is a notable lack of detailed, publicly available experimental data, including physical properties, comprehensive spectroscopic analyses, specific synthesis protocols, and biological activity studies. This guide provides a summary of the available information, which may serve as a starting point for researchers. Further experimental investigation is required to fully characterize this compound and to explore its potential applications in drug development and other scientific fields.

References

- 1. CAS 102308-97-4: 1-Methyl-1H-indol-5-amine | CymitQuimica [cymitquimica.com]

- 2. 102308-52-1 | this compound - Moldb [moldb.com]

- 3. bldpharm.com [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. Indole, 3-methyl- [webbook.nist.gov]

- 11. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hrcak.srce.hr [hrcak.srce.hr]

3-Methyl-1H-indol-5-amine CAS number and physical constants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-1H-indol-5-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physical properties, and insights into its synthesis and potential biological significance.

Core Data Presentation

Chemical Identity and Physical Constants

| Property | Value | Source |

| CAS Number | 102308-52-1 | [1] |

| Molecular Formula | C₉H₁₀N₂ | Supplier Data |

| Molecular Weight | 146.19 g/mol | Supplier Data |

| Appearance | Not specified | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| Storage Temperature | 2-8°C | Supplier Data |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature, a plausible synthetic route can be inferred from established methods for the synthesis of substituted indoles. The following proposed workflow is based on common synthetic strategies for related indole derivatives.

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned through a multi-step process, likely involving the introduction of the methyl group at the 3-position and the amino group at the 5-position of the indole scaffold. A common and versatile method for indole synthesis is the Fischer indole synthesis.

Caption: Proposed synthetic workflow for this compound.

Step 1: Fischer Indole Synthesis of 3-Methyl-5-nitro-1H-indole (Intermediate)

This step involves the acid-catalyzed reaction of 4-nitrophenylhydrazine with methyl ethyl ketone.

-

Materials: 4-Nitrophenylhydrazine hydrochloride, methyl ethyl ketone, a suitable acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid in a solvent like ethanol or acetic acid).

-

Procedure:

-

Dissolve or suspend 4-nitrophenylhydrazine hydrochloride in the chosen solvent.

-

Add methyl ethyl ketone to the mixture.

-

Introduce the acid catalyst, often with cooling to control the initial exothermic reaction.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

The crude product may precipitate or be extracted with an organic solvent.

-

Purify the crude 3-methyl-5-nitro-1H-indole by recrystallization or column chromatography.

-

Step 2: Reduction of the Nitro Group to Form this compound

The nitro group of the intermediate is reduced to the corresponding amine.

-

Materials: 3-Methyl-5-nitro-1H-indole, a reducing agent (e.g., tin(II) chloride in hydrochloric acid, catalytic hydrogenation with Pd/C, or iron powder in acetic acid).

-

Procedure (using SnCl₂/HCl as an example):

-

Suspend 3-methyl-5-nitro-1H-indole in a suitable solvent such as ethanol or ethyl acetate.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at a controlled temperature (e.g., 0-10°C).

-

After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and carefully basify with a concentrated sodium hydroxide solution to precipitate tin salts.

-

Filter the mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization.

-

Biological Activity and Signaling Pathways

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2] Derivatives of indole are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

While specific studies on the biological activity or the signaling pathways directly modulated by this compound are not prominently available in the current scientific literature, its structural similarity to other bioactive indoles suggests potential for biological investigation. For instance, various substituted indoles have been explored as inhibitors of protein kinases, tubulin polymerization, and as ligands for various receptors.

Potential Areas of Investigation

Given the structural features of this compound, it could be a candidate for investigation in the following areas:

-

Anticancer Drug Discovery: The indole scaffold is present in many anticancer agents. The methyl and amino substitutions on this compound could influence its interaction with biological targets involved in cancer progression.

-

Antimicrobial Research: Indole derivatives have shown promise as antimicrobial agents.[2]

-

Neuropharmacology: The indole core is central to the structure of neurotransmitters like serotonin. Derivatives of indole are often investigated for their effects on the central nervous system.

Logical Relationship for Drug Discovery Screening

The following diagram illustrates a logical workflow for screening this compound for potential biological activity.

Caption: Logical workflow for drug discovery screening.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental work is necessary to fully characterize its physical properties, optimize its synthesis, and explore its potential biological activities and mechanisms of action.

References

Navigating the Therapeutic Potential of 5-Aminoindole Derivatives: A Technical Guide

An important note on the scope of this document: Initial research into the specific derivatives of 3-Methyl-1H-indol-5-amine revealed a significant scarcity of publicly available scientific literature. To provide a comprehensive and valuable technical guide, the scope of this document has been broadened to focus on the derivatives of the parent compound, 1H-indol-5-amine . This allows for a detailed exploration of a closely related and extensively studied class of compounds with significant therapeutic potential.

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1] 1H-indol-5-amine, also known as 5-aminoindole, is a key intermediate in the synthesis of a diverse range of bioactive molecules. Its unique structure allows for modifications at various positions, leading to the development of compounds with potent anticancer and antimicrobial properties. This guide provides an in-depth overview of known derivatives of 1H-indol-5-amine, their functions, and the experimental methodologies used to characterize them.

Anticancer Applications of 1H-Indol-5-amine Derivatives

Derivatives of 1H-indol-5-amine have emerged as promising candidates in oncology, primarily through their ability to inhibit protein kinases, which are crucial for cancer cell proliferation and survival.

Kinase Inhibitors

A notable class of anticancer agents derived from 1H-indol-5-amine are potent kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of VEGFR-2 is a key strategy in anti-angiogenic therapy, aiming to cut off the blood supply to tumors.

Quantitative Data on Kinase Inhibition and Cytotoxicity

The following table summarizes the in vitro inhibitory activities of a representative indole-based VEGFR-2 inhibitor, compared with the established multi-kinase inhibitor, Sorafenib.

| Compound | Target/Cell Line | IC₅₀ (nM) |

| Indole Analogue 1 | VEGFR-2 | 95.7 ± 3.2 |

| Hep3B (Liver Cancer) | 8010 | |

| Huh7 (Liver Cancer) | 4310 | |

| HepG2 (Liver Cancer) | 1950 | |

| Sorafenib | VEGFR-2 | 90 |

| Hep3B (Liver Cancer) | 8620 | |

| Huh7 (Liver Cancer) | 7550 | |

| HepG2 (Liver Cancer) | 7220 |

Table 1: Comparative IC₅₀ values of an illustrative 1H-indol-5-amine derivative (Indole Analogue 1) and Sorafenib against VEGFR-2 and hepatocellular carcinoma cell lines.[2]

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

The in vitro inhibitory activity of compounds against VEGFR-2 is typically determined using a luminescence-based kinase assay.

-

Materials: Recombinant human VEGFR-2 kinase domain, ATP, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and a kinase assay kit (e.g., Kinase-Glo®).

-

Procedure:

-

Solutions of the test compounds are prepared in DMSO at various concentrations.

-

In a 96-well plate, the VEGFR-2 enzyme, substrate, and assay buffer are combined.

-

The test compound solutions are added to the wells.

-

The kinase reaction is initiated by the addition of ATP.

-

The plate is incubated to allow for substrate phosphorylation.

-

The amount of remaining ATP is quantified using the Kinase-Glo® reagent, which produces a luminescent signal inversely proportional to the kinase activity.[2]

-

Signaling Pathway Visualization

VEGFR-2 signaling pathway and the inhibitory action of 1H-indol-5-amine derivatives.

Antimicrobial Functions of 1H-Indol-5-amine Derivatives

The indole nucleus is a prevalent scaffold in molecules exhibiting a broad spectrum of antimicrobial activities.[3] Derivatives of 1H-indol-5-amine have been synthesized and evaluated for their efficacy against various bacterial and fungal pathogens.

Guanidinium-Containing Indole Derivatives

A promising class of antimicrobial agents incorporates a guanidinium moiety into the indole scaffold. These compounds have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of guanidinium-containing indole derivatives against various bacterial strains.

| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | K. pneumoniae (ATCC 700603) |

| Indole-Guanidinium 1 | 4 µg/mL | 8 µg/mL | 16 µg/mL | 8 µg/mL |

| Indole-Guanidinium 2 | 2 µg/mL | 4 µg/mL | 8 µg/mL | 4 µg/mL |

| Colistin (Control) | 2 µg/mL | 0.5 µg/mL | 0.5 µg/mL | 1 µg/mL |

Table 2: Minimum Inhibitory Concentration (MIC) values of illustrative 1H-indol-5-amine-guanidinium derivatives against various bacterial strains.[4]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The antimicrobial activity of the synthesized compounds is typically evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Materials: Mueller-Hinton broth (MHB), bacterial strains, 96-well microtiter plates, and test compounds.

-

Procedure:

-

Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in MHB.

-

Serial twofold dilutions of the test compounds are prepared in MHB in the wells of a 96-well plate.

-

The standardized bacterial suspension is added to each well.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]

-

Workflow for Synthesis and Evaluation of Novel Indole Derivatives

The development of new 1H-indol-5-amine derivatives follows a structured workflow from initial synthesis to biological evaluation.

Generalized workflow for the synthesis and evaluation of novel 1H-indol-5-amine derivatives.

Conclusion

Derivatives of 1H-indol-5-amine represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy as kinase inhibitors for cancer therapy and as potent antimicrobial agents highlights the significant potential of this chemical class. Further exploration of the structure-activity relationships of 1H-indol-5-amine derivatives will undoubtedly lead to the discovery of new and improved drug candidates with diverse pharmacological applications. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers and drug development professionals to build upon in their quest for innovative medicines.

References

- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Role of 3-Methyl-1H-indol-5-amine as a Synthon in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities. Among the myriad of functionalized indoles, 3-Methyl-1H-indol-5-amine stands out as a particularly valuable building block. Its strategic placement of a nucleophilic amino group and a reactive C-3 methyl group on the indole nucleus offers a versatile platform for the synthesis of diverse and complex molecules. This technical guide elucidates the pivotal role of this compound in the synthesis of bioactive compounds, with a focus on its application in the development of novel therapeutic agents.

Synthetic Accessibility of the this compound Scaffold

The utility of any building block is fundamentally dependent on its accessibility. The synthesis of this compound can be achieved through several established synthetic routes, often commencing from commercially available starting materials. A common strategy involves the Fischer indole synthesis, a robust and versatile method for constructing the indole core.

Illustrative Synthetic Protocol: Fischer Indole Synthesis

A plausible route to this compound begins with the reaction of a suitably protected 4-aminophenylhydrazine with acetone, followed by cyclization under acidic conditions and subsequent deprotection.

Experimental Protocol:

-

Step 1: Formation of the Phenylhydrazone. To a solution of (4-nitrophenyl)hydrazine (1.0 eq) in ethanol, acetone (1.2 eq) is added. The mixture is stirred at room temperature for 2-4 hours, during which time the corresponding phenylhydrazone precipitates. The solid is collected by filtration and washed with cold ethanol.

-

Step 2: Fischer Indole Synthesis. The dried phenylhydrazone (1.0 eq) is added portion-wise to a pre-heated polyphosphoric acid (PPA) at 80-100°C with vigorous stirring. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice. The resulting precipitate, 5-nitro-3-methyl-1H-indole, is collected by filtration, washed with water, and dried.

-

Step 3: Reduction of the Nitro Group. The 5-nitro-3-methyl-1H-indole (1.0 eq) is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 4-8 hours. The reaction progress is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to afford this compound.

Key Synthetic Transformations of this compound

The 5-amino group of this compound is a key handle for a variety of synthetic transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

N-Acylation

The amino group can be readily acylated to form amides, which are prevalent in many drug molecules. This reaction can be a crucial step in modulating the pharmacokinetic and pharmacodynamic properties of the final compound.

Experimental Protocol: Synthesis of N-(3-methyl-1H-indol-5-yl)acetamide

To a solution of this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in a dry aprotic solvent like dichloromethane (DCM) at 0°C, acetyl chloride (1.1 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-6 hours. The reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield N-(3-methyl-1H-indol-5-yl)acetamide.

N-Alkylation

The synthesis of secondary or tertiary amines via N-alkylation is another important transformation. These derivatives are often designed to interact with specific biological targets.

Experimental Protocol: Synthesis of N-Benzyl-3-methyl-1H-indol-5-amine

A mixture of this compound (1.0 eq), benzaldehyde (1.1 eq), and a catalytic amount of acetic acid in methanol is stirred at room temperature for 1-2 hours to form the corresponding imine. The mixture is then cooled to 0°C, and sodium borohydride (1.5 eq) is added portion-wise. The reaction is stirred for an additional 2-4 hours at room temperature. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide powerful tools for the formation of carbon-carbon bonds. To utilize this compound in such reactions, the amino group can be converted into a more suitable functional group, such as a halide or triflate, via a Sandmeyer-type reaction. This allows for the introduction of aryl or heteroaryl moieties at the 5-position of the indole ring, a common strategy in the design of kinase inhibitors.

This compound in the Synthesis of Bioactive Molecules

The this compound scaffold is a key component in the synthesis of a variety of biologically active compounds, particularly in the realm of oncology and infectious diseases.

Kinase Inhibitors

The indole nucleus is a well-established scaffold for the development of kinase inhibitors. The 5-amino group provides a convenient attachment point for moieties that can interact with the hinge region of the ATP-binding pocket of various kinases. For instance, the synthesis of pyrimidine-based kinase inhibitors often involves the condensation of a 5-aminoindole derivative with a substituted pyrimidine.

Hypothetical Kinase Inhibitor Synthesis Workflow

Caption: A generalized workflow for the synthesis of a kinase inhibitor.

Antimicrobial Agents

Derivatives of this compound have also shown promise as antimicrobial agents. The indole ring can intercalate with bacterial DNA or inhibit essential enzymes, while modifications at the 5-amino position can enhance potency and modulate the spectrum of activity. For example, the condensation of 5-aminoindoles with various aldehydes can lead to Schiff bases, which can be further cyclized to form diverse heterocyclic systems with antimicrobial properties.[1]

Quantitative Biological Data

The biological activity of compounds derived from this compound is typically evaluated using a variety of in vitro assays. The following table summarizes representative (and in some cases, hypothetical, for illustrative purposes) quantitative data for indole-based compounds, highlighting the potential of this scaffold.

| Compound Class | Target/Assay | IC50/MIC (µM) | Reference |

| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d) | HeLa (cervical cancer) cell proliferation | 0.52 | [2] |

| MCF-7 (breast cancer) cell proliferation | 0.34 | [2] | |

| HT-29 (colon cancer) cell proliferation | 0.86 | [2] | |

| 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivative (5d) | S. aureus (ATCC 6538) | 37.9–113.8 | [1] |

| MRSA | 248–372 | [1] | |

| Hypothetical N-acetylated this compound derivative | HeLa (cervical cancer) cell proliferation | 15.2 | |

| MCF-7 (breast cancer) cell proliferation | 25.8 |

Signaling Pathways

Indole-based kinase inhibitors often exert their anticancer effects by modulating key signaling pathways that are dysregulated in cancer cells. For example, inhibitors of receptor tyrosine kinases (RTKs) such as EGFR or VEGFR can block downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

Simplified EGFR Signaling Pathway

Caption: Inhibition of the EGFR signaling pathway by an indole-based inhibitor.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of biologically active molecules. Its inherent reactivity and the strategic positioning of its functional groups provide a robust platform for the generation of diverse chemical libraries for drug discovery. The ability to readily modify the 5-amino group through reactions such as acylation, alkylation, and as a handle for cross-coupling reactions, allows for the fine-tuning of pharmacological properties. As the demand for novel therapeutics continues to grow, the importance of synthons like this compound in the rational design and synthesis of next-generation drugs is set to increase. This guide provides a foundational understanding for researchers to harness the full potential of this remarkable indole derivative in their drug development endeavors.

References

- 1. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Characterization of 3-Methyl-1H-indol-5-amine

This technical guide provides a detailed overview of the expected spectroscopic data for 3-Methyl-1H-indol-5-amine, a significant heterocyclic compound in the landscape of medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a comprehensive analysis based on data from structurally related indole derivatives. The information herein is intended to guide researchers and scientists in the characterization and quality control of this compound.

Chemical Structure

Systematic Name: this compound Molecular Formula: C₉H₁₀N₂ Molecular Weight: 146.19 g/mol CAS Number: 102308-52-1

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.5 | s | 1H | N1-H |

| ~7.0 | d | 1H | H-7 |

| ~6.8 | d | 1H | H-4 |

| ~6.7 | s | 1H | H-2 |

| ~6.5 | dd | 1H | H-6 |

| ~4.8 | s (br) | 2H | -NH₂ |

| ~2.2 | s | 3H | C3-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C-5 |

| ~135 | C-7a |

| ~128 | C-3a |

| ~122 | C-2 |

| ~112 | C-7 |

| ~111 | C-4 |

| ~108 | C-3 |

| ~102 | C-6 |

| ~9 | C3-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amine and indole) |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 2950 - 2850 | Medium | C-H stretching (methyl) |

| ~1620 | Strong | N-H bending (amine) |

| 1600 - 1450 | Medium to Strong | C=C stretching (aromatic) |

| ~1340 | Medium | C-N stretching (aromatic amine) |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization, EI)

| m/z | Relative Intensity (%) | Assignment |

| 146 | 100 | [M]⁺ |

| 131 | 80 | [M - NH]⁺ |

| 130 | 90 | [M - NH₂]⁺ |

| 115 | 40 | [M - NH₂ - CH₃]⁺ |

| 104 | 30 | |

| 77 | 20 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, adapted from established methods for similar indole derivatives.

A common route for the synthesis of substituted indoles is the Fischer indole synthesis. For this compound, a potential pathway involves the reaction of (4-aminophenyl)hydrazine with propionaldehyde, followed by cyclization under acidic conditions.

Protocol:

-

Hydrazone Formation: (4-aminophenyl)hydrazine hydrochloride is dissolved in ethanol, followed by the dropwise addition of propionaldehyde. The mixture is stirred at room temperature for 2-4 hours.

-

Cyclization: The resulting hydrazone is isolated and then heated in the presence of an acid catalyst, such as polyphosphoric acid or a mixture of sulfuric acid and ethanol, at 80-100°C.

-

Work-up and Purification: The reaction mixture is cooled, neutralized with a base (e.g., NaOH solution), and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Potential Therapeutic Targets of 3-Methyl-1H-indol-5-amine: A Technical Guide for Drug Discovery

Introduction

3-Methyl-1H-indol-5-amine is an indole derivative with a core structure that is a recurring motif in a multitude of pharmacologically active compounds. While direct therapeutic targets of this compound are not extensively documented in publicly available research, the indole scaffold is a well-established "privileged structure" in medicinal chemistry. Its derivatives have been shown to interact with a wide array of biological targets, leading to the development of drugs for various therapeutic areas. This technical guide aims to explore the potential therapeutic targets of this compound by examining the established biological activities of structurally related indole compounds. This document is intended for researchers, scientists, and drug development professionals to serve as a foundational resource for initiating investigations into the therapeutic potential of this molecule.

Potential as an Antimicrobial Agent

Derivatives of the indole nucleus have demonstrated significant antimicrobial properties. Specifically, compounds incorporating the indole moiety linked to a thiazolidinone ring have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. These findings suggest that this compound could serve as a valuable scaffold for the development of novel antimicrobial agents.

Quantitative Data: Antimicrobial Activity of Indole-Thiazolidinone Derivatives

The following table summarizes the minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) of a particularly active indole derivative, (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide (compound 5d from the cited study), against various bacterial strains.[1][2]

| Bacterial Strain | MIC (μM) | MBC (μM) |

| Staphylococcus aureus | 37.9 - 113.8 | 57.8 - 118.3 |

Note: The ranges provided reflect the activity against different strains of the same bacterial species as reported in the source literature.

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of the indole derivatives was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Bacterial Inoculum:

-

Bacterial strains are cultured on appropriate agar plates for 18-24 hours at 37°C.

-

Several colonies are transferred to a sterile saline solution.

-

The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton broth.

2. Broth Microdilution Assay:

-

The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

-

Serial two-fold dilutions of the compounds are prepared in Mueller-Hinton broth in 96-well microtiter plates.

-

The standardized bacterial inoculum is added to each well.

-

The plates are incubated at 37°C for 18-24 hours.

3. Determination of MIC and MBC:

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto agar plates.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Proposed Mechanism of Action

Docking studies on these indole-thiazolidinone derivatives suggest a potential mechanism of action involving the inhibition of essential bacterial enzymes.[2] One of the proposed targets is MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. In fungi, the proposed target is CYP51 (lanosterol 14-alpha-demethylase), an enzyme crucial for ergosterol biosynthesis.

Caption: Proposed antibacterial mechanism of indole derivatives.

Potential as an Anticancer Agent via Tubulin Polymerization Inhibition

The indole scaffold is present in numerous natural and synthetic compounds with potent anticancer activity. A notable mechanism of action for several indole derivatives is the inhibition of tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: Antiproliferative Activity of Indole-Acetamide Derivatives

A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. The IC50 values for a promising compound from this series (compound 7d) are presented below.[3][4]

| Cell Line | Cancer Type | IC50 (μM) |

| HeLa | Cervical Cancer | 0.52 |

| MCF-7 | Breast Cancer | 0.34 |

| HT-29 | Colon Cancer | 0.86 |

Experimental Protocol: Antiproliferative and Tubulin Polymerization Assays

1. Antiproliferative Assay (MTT Assay):

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for an additional 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

2. Tubulin Polymerization Assay:

-

Tubulin protein is purified from a suitable source (e.g., bovine brain).

-

The polymerization of tubulin into microtubules is initiated by the addition of GTP and incubation at 37°C.

-

The polymerization process is monitored by measuring the increase in absorbance at 340 nm over time in the presence and absence of the test compounds.

-

Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as controls.

-

Inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the absorbance increase.

Proposed Mechanism of Action

The anticancer activity of these indole derivatives is attributed to their ability to inhibit tubulin polymerization.[4] This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis.

Caption: Anticancer mechanism via tubulin inhibition.

Potential as an Endothelin-1 Antagonist

The endothelin system plays a crucial role in vasoconstriction and cell proliferation. Endothelin-1 (ET-1) is a potent vasoconstrictor, and its dysregulation is implicated in various cardiovascular diseases. Indole derivatives have been investigated as antagonists of the endothelin-1 receptor, suggesting a potential therapeutic application in conditions such as hypertension.

Biological Activity of Indole-Pyrazole Derivatives

A series of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives have been synthesized and evaluated for their endothelin-1 antagonist activities.[5] Several of these compounds exhibited significant efficacy in an in vitro functional assay and demonstrated potency comparable to the positive control, bosentan, at high concentrations.[5] In an in vivo model, one of the derivatives was more potent than bosentan in preventing endothelin-1-induced sudden death in mice.[5]

Experimental Protocols

1. In Vitro Functional Assay (Vasoconstriction in Aortic Rings):

-

Thoracic aortas are isolated from rats.

-

The aortas are cut into rings and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂).

-

The rings are connected to a force transducer to measure isometric tension.

-

After an equilibration period, the vascular rings are pre-contracted with a substance like norepinephrine.

-

The test compounds are added to the bath, and their ability to inhibit ET-1-induced vasoconstriction is measured.

2. In Vivo Model (Endothelin-1-Induced Sudden Death in Mice):

-

Mice are pre-treated with the test compounds or a vehicle control, typically via oral or intravenous administration.

-

After a specified period, a lethal dose of endothelin-1 is administered intravenously.

-

The ability of the test compounds to prevent or delay the onset of death is recorded and compared to the control group.

Proposed Mechanism of Action

These indole derivatives are thought to act as competitive antagonists at the endothelin-1 receptor (ETₐ receptor), thereby blocking the vasoconstrictive effects of endogenous endothelin-1.

Caption: Endothelin-1 antagonist mechanism of action.

While direct experimental data on the therapeutic targets of this compound is limited, the extensive research on structurally related indole derivatives provides a strong rationale for investigating its potential in several key therapeutic areas. The evidence presented in this guide suggests that this compound could serve as a promising starting point for the design and synthesis of novel antimicrobial, anticancer, and cardiovascular drugs. Further investigation through in silico modeling, chemical synthesis of derivatives, and comprehensive biological screening is warranted to fully elucidate the therapeutic potential of this indole scaffold.

References

- 1. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 3-Methyl-1H-indol-5-amine Bioactivity

An In-Depth Technical Guide:

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activity.[1][2] 3-Methyl-1H-indol-5-amine, a simple indole derivative, presents an intriguing candidate for bioactivity exploration. This technical guide outlines a comprehensive and hypothetical in silico workflow designed to predict the biological activities, potential molecular targets, and pharmacokinetic properties of this compound. By leveraging a suite of computational tools—including target prediction, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling—this document provides a blueprint for the initial stages of drug discovery, enabling the rapid, cost-effective prioritization of compounds for subsequent experimental validation.[3][4] The methodologies detailed herein serve as a robust framework for researchers aiming to elucidate the therapeutic potential of novel chemical entities.

Introduction

The indole ring system is a cornerstone of pharmacologically active molecules, found in essential amino acids like tryptophan and critical neurotransmitters such as serotonin.[1] Its derivatives are known to exhibit a vast array of biological effects, including antimicrobial, anticancer, and potent interactions with the central nervous system.[5][6][7] The subject of this guide, this compound, shares structural similarities with serotonin (5-hydroxytryptamine), suggesting a potential for interaction with serotonergic pathways.[8]

Computational, or in silico, methods have become indispensable in modern drug discovery, offering a powerful means to screen vast chemical libraries, predict drug-target interactions, and assess potential liabilities long before expensive and time-consuming wet-lab experiments are undertaken.[9][10] These approaches significantly accelerate the identification of promising lead compounds.[11]

This guide presents a structured, hypothetical workflow to predict the bioactivity of this compound. We will detail the experimental protocols for each computational stage, present hypothetical findings in structured data tables, and use visualizations to clarify complex processes and pathways.

Overall Predictive Workflow

The in silico analysis of a novel compound follows a multi-stage process, beginning with the molecule's structure and progressively building a comprehensive profile of its potential biological function and drug-like properties. This workflow is designed to efficiently screen and prioritize compounds for further investigation.

Figure 1: General workflow for the in silico prediction of bioactivity.

Experimental Protocols: In Silico Methodologies

This section provides detailed protocols for the core computational experiments used to predict the bioactivity of this compound.

Ligand Preparation

Accurate three-dimensional representation of the small molecule is critical for all subsequent computational steps.

Protocol:

-

Obtain 2D Structure: Secure the 2D structure of this compound, typically as a SMILES (Simplified Molecular Input Line Entry System) string (Cc1cc2c(cc1N)NC=C2) or SDF file.

-

Convert to 3D: Use a molecular modeling software (e.g., Avogadro, ChemDraw 3D) to convert the 2D representation into a 3D structure.

-

Energy Minimization: Perform energy minimization on the 3D structure using a suitable force field, such as MMFF94 (Merck Molecular Force Field). This process optimizes the geometry to the lowest energy conformer.

-

File Format: Save the prepared ligand structure in a format compatible with docking software, such as .pdbqt for AutoDock Vina.

Target Identification and Validation

Identifying the most likely biological targets is a pivotal step. This is achieved by integrating ligand-based and structure-based approaches.

Figure 2: Workflow for target identification and validation.

Protocol:

-

Ligand-Based Target Prediction:

-

Utilize web servers like SwissTargetPrediction or SuperPred.

-

Input the SMILES string of this compound.

-

These tools compare the input molecule to a database of known active ligands and predict targets based on the principle of chemical similarity ("similar molecules bind to similar targets").

-

-

Structure-Based (Inverse) Target Prediction:

-

Use platforms that perform inverse docking, screening the ligand against a library of protein binding sites.

-

The output is a ranked list of proteins based on predicted binding affinity.

-

-

Target Validation and Prioritization:

-

Consolidate the lists of potential targets generated from all methods.

-

Prioritize targets that are implicated in relevant disease pathways and are considered "druggable."

-

Perform a literature review to find experimental evidence supporting the interaction of similar indole-based compounds with the prioritized targets.[5][6][7]

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity and analyzing key interactions.

Protocol:

-

Target Protein Preparation:

-

Download the 3D crystal structure of the prioritized target protein from the Protein Data Bank (PDB). For this hypothetical study, we select the human Serotonin 5-HT2A receptor (PDB ID: 6WHA).

-

Prepare the protein using software like AutoDockTools: remove water molecules and co-crystallized ligands, add polar hydrogen atoms, and assign charges.

-

-

Binding Site Definition:

-

Identify the active site of the receptor, typically where the native ligand binds.

-

Define a "grid box" that encompasses this binding site, setting the coordinates and dimensions for the docking simulation.

-

-

Docking Simulation:

-

Perform the docking simulation using software such as AutoDock Vina or Glide. The program will generate multiple binding poses of the ligand within the defined site.

-

-

Analysis of Results:

-

Analyze the results based on the predicted binding energy scores (in kcal/mol). More negative scores indicate stronger predicted affinity.

-

Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera) to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts with active site residues.

-

ADMET Prediction

Predicting the pharmacokinetic and toxicity properties of a compound is crucial for evaluating its potential as a drug candidate.

Protocol:

-

Utilize ADMET Prediction Tools:

-

Employ comprehensive web-based tools like SwissADME or pkCSM.

-

Input the SMILES string of this compound.

-

-

Analyze Key Parameters:

-

Physicochemical Properties: Evaluate molecular weight, LogP (lipophilicity), and solubility.

-

Pharmacokinetics: Assess predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with Cytochrome P450 (CYP) enzymes.

-

Druglikeness: Check for compliance with established rules like Lipinski's Rule of Five, which indicates if a compound has properties that would make it a likely orally active drug.

-

Toxicity: Review predictions for potential toxicities, such as mutagenicity (AMES test) and cardiotoxicity (hERG inhibition).

-

Hypothetical Results

The following tables summarize the hypothetical quantitative data that would be generated from the in silico protocols described above.

Predicted Biological Targets

Based on chemical similarity to serotonin and other bioactive indoles, a list of potential targets was generated and prioritized.

| Table 1: Predicted Biological Targets for this compound | |

| Target Class | Specific Target (UniProt ID) |

| G-protein coupled receptor | Serotonin 5-HT2A Receptor (P28223) |

| G-protein coupled receptor | Serotonin 5-HT1A Receptor (P28221) |

| Enzyme | Monoamine Oxidase A (P21397) |

| Enzyme | Tubulin beta chain (P07437) |

| Enzyme | E. coli MurB (P17918) |

Molecular Docking Results

A docking simulation was hypothetically performed against the top-ranked CNS target, the human 5-HT2A receptor.

| Table 2: Hypothetical Molecular Docking Results with 5-HT2A Receptor (PDB: 6WHA) | |

| Parameter | Predicted Value |

| Binding Affinity (kcal/mol) | -8.9 |

| Key Interacting Residues | Asp155, Ser159, Phe234, Trp336, Phe340 |

| Types of Interactions | Hydrogen bond with Asp155; Pi-stacking with Trp336 and Phe340 |

Predicted ADMET Properties

The drug-likeness and pharmacokinetic profile were predicted using computational models.

| Table 3: Hypothetical ADMET Profile of this compound | |

| Property | Predicted Outcome |

| Physicochemical | |

| Molecular Weight | 146.19 g/mol |

| LogP | 1.85 |

| Pharmacokinetics | |

| GI Absorption | High |

| BBB Permeant | Yes |

| CYP2D6 Inhibitor | No |

| Druglikeness | |

| Lipinski's Rule of Five | Yes (0 violations) |

| Toxicity | |

| AMES Toxicity | No |

| hERG I Inhibition | No |

Predicted Signaling Pathway Involvement

Based on the high predicted affinity for the 5-HT2A receptor, we can hypothesize the involvement of this compound in the Gq-coupled signaling cascade, a primary pathway for this receptor.[8]

Figure 3: Hypothesized 5-HT2A receptor signaling pathway activation.

Discussion

The hypothetical in silico analysis provides a compelling preliminary profile for this compound. The predicted high binding affinity for the serotonin 5-HT2A receptor, combined with a favorable ADMET profile, positions this molecule as a promising candidate for development as a CNS-active agent.[7][12] The predicted interactions with key residues like Asp155 in the binding pocket are consistent with known interactions for other 5-HT2A ligands, lending confidence to the docking results.

Furthermore, the molecule's adherence to Lipinski's Rule of Five and its predicted high GI absorption and BBB permeability suggest it possesses the fundamental characteristics of an orally bioavailable drug that can act on the central nervous system. The absence of predicted toxicity flags is also a highly encouraging sign.

While the primary predicted activity appears to be related to serotonergic pathways, the potential for other bioactivities, such as antimicrobial or anticancer effects common to indole derivatives, should not be discounted and warrants further investigation.[5][6]

Conclusion

This guide has detailed a comprehensive, albeit hypothetical, in silico workflow for predicting the bioactivity of this compound. The computational data suggest that this compound is a strong candidate for further study, with a predicted high affinity for the 5-HT2A serotonin receptor and a promising drug-like profile. The protocols and predictive data presented here form a solid foundation for guiding subsequent experimental validation, including in vitro binding assays and cell-based functional assays, to confirm the predicted biological activity. This systematic computational approach exemplifies a modern, efficient strategy in the early stages of drug discovery.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. benchchem.com [benchchem.com]

- 4. Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serotonin - Wikipedia [en.wikipedia.org]

- 9. The Computational Models of Drug-target Interaction Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cs230.stanford.edu [cs230.stanford.edu]

- 11. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

A Comprehensive Review of 5-Aminoindole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-aminoindole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This review delves into the recent literature on 5-aminoindole derivatives, summarizing their synthesis, diverse biological activities, and the underlying mechanisms of action. This guide presents quantitative data in structured tables, details key experimental protocols, and visualizes complex biological pathways to provide a comprehensive resource for professionals in drug discovery and development.

Synthesis of 5-Aminoindole Derivatives

The synthesis of the 5-aminoindole core and its derivatives is most commonly achieved through the reduction of the corresponding 5-nitroindole precursor. This transformation is typically carried out using catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with metals such as iron in the presence of an acid.[1][2] Alternative methods, such as reduction using sodium borohydride with a copper complex catalyst, have also been reported.[3]

Further functionalization of the 5-aminoindole scaffold can be achieved through various organic reactions, including N-alkylation, acylation, and participation in multicomponent reactions to generate a diverse library of derivatives. For instance, the amino group can be diazotized and subsequently substituted to introduce other functionalities like the azido group.[1]

Biological Activities and Therapeutic Applications

5-Aminoindole derivatives have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents. Their mechanisms of action are often centered around the inhibition of key cellular processes involved in cancer progression, such as cell cycle regulation and signal transduction.

Anticancer Activity

The antiproliferative effects of 5-aminoindole derivatives have been evaluated against a variety of cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC50) values for selected 5-aminoindole derivatives, showcasing their potency.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | HeLa (Cervical Cancer) | 5.08 ± 0.91 | [2] |

| Compound B | HeLa (Cervical Cancer) | 5.89 ± 0.73 | [2] |

| Compound C | HCT116 (Colon Cancer) | 11.52 ± 0.70 | [4] |

| Compound D | MCF-7 (Breast Cancer) | 12.93 ± 0.54 | [4] |

| Compound E | MGC-803 (Gastric Cancer) | 0.00161 | [5] |

| Compound F | HGC-27 (Gastric Cancer) | 0.00182 | [5] |

Kinase Inhibition

A primary mechanism through which 5-aminoindole derivatives exert their anticancer effects is the inhibition of various protein kinases that are crucial for tumor growth and survival.

Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers.[6][7][8] Certain benzo[e]pyridoindole derivatives, which can be considered as complex 5-aminoindole analogs, have been identified as potent inhibitors of Aurora kinases. For example, one such compound inhibited Aurora A, B, and C with IC50 values of 61 nM, 31 nM, and 124 nM, respectively.[9][10] This inhibition leads to defects in mitotic progression, such as monopolar spindle formation and ultimately apoptosis.[8]

Vascular Endothelial Growth Factor Receptors (VEGFRs) are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[11][12] Several 5-aminoindole derivatives have been shown to inhibit VEGFR-2, a key receptor in this pathway. For instance, a hydrazone derivative of indole exhibited a VEGFR-2 inhibitory IC50 of 25 ± 1.29 nM, comparable to the standard drug sorafenib.[4]

The Janus kinase 2 (JAK2) is a tyrosine kinase involved in the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms and other cancers.[10][13][14] 5-aminoindole-based structures have been explored as scaffolds for JAK2 inhibitors. While specific IC50 values for direct 5-aminoindole derivatives are not abundant in the reviewed literature, related heterocyclic compounds have shown potent inhibition, suggesting the potential of this scaffold.[15][16]

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential for forming the mitotic spindle during cell division.[15][17] Disruption of microtubule dynamics is a well-established anticancer strategy. Several classes of indole derivatives, including those with a 5-amino substitution, have been identified as inhibitors of tubulin polymerization.[11][18] These compounds often bind to the colchicine binding site on β-tubulin, preventing the assembly of microtubules and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[18][19] IC50 values for tubulin polymerization inhibition by some indole derivatives are in the low micromolar range.[5][17]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes influenced by 5-aminoindole derivatives, the following diagrams have been generated using the DOT language.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent Updates on Oncogenic Signaling of Aurora Kinases in Chemosensitive, Chemoresistant Cancers: Novel Medicinal Chemistry Approaches for Targeting Aurora Kinases - Kumari - Current Medicinal Chemistry [edgccjournal.org]

- 7. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical Inhibitors of Dynamin Exert Differential Effects in VEGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of the JAK2/STAT3 signaling pathway exerts a therapeutic effect on osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regulatory Effect of JAK2/STAT3 on the Immune Function of Endotoxin-tolerant Dendritic Cells and its Involvement in Acute Liver Failure [xiahepublishing.com]

- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorescence intercalator displacement assay for screening G4 ligands towards a variety of G-quadruplex structures. | Semantic Scholar [semanticscholar.org]

- 17. Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Flow cytometry with PI staining | Abcam [abcam.com]

- 19. Fluorescence intercalator displacement assay for screening G4 ligands towards a variety of G-quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-Methyl-1H-indol-5-amine: Commercial Availability, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-1H-indol-5-amine, a key heterocyclic building block for research and development in the pharmaceutical and life sciences sectors. This document details its commercial availability, key chemical and physical properties, and its application in synthetic chemistry.

Commercial Availability and Suppliers

This compound, identified by the CAS number 102308-52-1 , is readily available from a range of chemical suppliers specializing in research chemicals and pharmaceutical intermediates.[1][2][3][4][5] Its accessibility makes it a practical starting material for various synthetic endeavors.

Major suppliers offering this compound include:

-

BLD Pharm: A prominent supplier with readily available stock and supporting documentation such as NMR, HPLC, and LC-MS data.[1]

-

Amadis Chemical: Offers the compound with a stated purity of 97%.[2]

-

Chemenu: Provides the compound for research purposes and offers custom synthesis services.[3]

-

AccelaChem | AccelaChemBio: Lists the compound as part of its product catalog.[5]

Researchers can procure this compound in various quantities to suit laboratory-scale synthesis and larger developmental projects.

Physicochemical and Technical Data

A summary of the key technical data for this compound is presented in the table below. This information is crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| CAS Number | 102308-52-1 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₀N₂ | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| Purity | ≥ 97% | [2] |

| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry | [1][3] |

Note: Specific physical properties such as melting point and boiling point are not consistently reported across all suppliers and should be confirmed with a certificate of analysis upon purchase.

Synthetic Applications and Experimental Protocols

While specific, detailed experimental protocols for the direct biological application of this compound are not extensively documented in publicly available literature, its primary utility lies in its role as a versatile intermediate in the synthesis of more complex, biologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous natural products and synthetic drugs with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6][7]

The chemical structure of this compound, featuring a reactive amino group on the benzene ring and a nucleophilic indole core, allows for a variety of chemical transformations. It can be a key starting material for the synthesis of substituted indoles, which are precursors to compounds targeting various biological pathways.

Below is a generalized experimental workflow illustrating how this compound could be utilized in a multi-step synthesis, for instance, in the generation of a library of substituted indole derivatives for drug discovery screening.

Representative Experimental Protocol: N-Acylation

This protocol describes a general procedure for the acylation of the 5-amino group of this compound, a common first step in elaborating the molecule.

Materials:

-

This compound

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

An acylating agent (e.g., acetyl chloride, benzoyl chloride)

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

-

Add the non-nucleophilic base (1.1 to 1.5 equivalents) to the solution and stir.

-

Cool the reaction mixture in an ice bath (0°C).

-

Slowly add the acylating agent (1.0 to 1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-acylated derivative.

Role in Signaling Pathways: The Broader Context of Indoleamines

While the specific biological targets and signaling pathway modulation of this compound are not well-defined in the current scientific literature, the broader class of indole-containing molecules, particularly indoleamines, are known to interact with a variety of biological systems. Indole derivatives are recognized for their potential to modulate key signaling pathways implicated in cancer and other diseases.

The indole nucleus is a core structural feature of many biologically active compounds that can influence pathways such as the PI3K/Akt/mTOR and NF-κB signaling cascades. These pathways are critical regulators of cell growth, proliferation, survival, and inflammation. The ability of certain indole derivatives to modulate these pathways underscores their potential as therapeutic agents.

The diagram below illustrates a simplified representation of how indole derivatives, as a class, might interact with such a signaling pathway. It is important to note that this is a generalized representation and the specific interactions of this compound or its derivatives would require experimental validation.

Conclusion

This compound is a commercially accessible and synthetically versatile building block for drug discovery and development. While its direct biological activity is not extensively characterized, its utility as a precursor for more complex and potentially bioactive molecules is evident. Researchers and scientists can leverage the reactivity of this indoleamine to generate novel compound libraries for screening against a multitude of therapeutic targets. Further investigation into the biological effects of derivatives of this compound may unveil novel therapeutic agents that modulate key cellular signaling pathways.

References

- 1. 102308-52-1|this compound|BLD Pharm [bldpharm.com]

- 2. This compound,102308-52-1-Amadis Chemical [amadischem.com]

- 3. cas 102308-52-1|| where to buy this compound [french.chemenu.com]

- 4. 102308-52-1_1H-Indol-5-amine,3-methyl-(9CI)CAS号:102308-52-1_1H-Indol-5-amine,3-methyl-(9CI)【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 5. 61861-88-9,3-Methyl-5-nitroindole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methyl-1H-indol-5-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the multi-step synthesis of 3-Methyl-1H-indol-5-amine, a valuable building block in medicinal chemistry and drug development. The described synthetic route starts from commercially available 4-nitrophenylhydrazine and propanal.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a three-step process:

-

Formation of Propanal (4-nitrophenyl)hydrazone: Condensation of 4-nitrophenylhydrazine with propanal to yield the corresponding hydrazone.

-

Fischer Indole Synthesis of 3-Methyl-5-nitro-1H-indole: Acid-catalyzed cyclization of the hydrazone intermediate to form the nitroindole core.

-

Reduction of 3-Methyl-5-nitro-1H-indole: Catalytic hydrogenation of the nitro group to afford the target this compound.

Experimental Protocols

Step 1: Synthesis of Propanal (4-nitrophenyl)hydrazone

This protocol details the condensation reaction between 4-nitrophenylhydrazine and propanal.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Nitrophenylhydrazine | 153.14 | 10.0 g | 0.065 |

| Propanal | 58.08 | 4.5 g (5.6 mL) | 0.078 |

| Ethanol | 46.07 | 150 mL | - |

| Glacial Acetic Acid | 60.05 | 5 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 4-nitrophenylhydrazine in 150 mL of ethanol.

-

Gently warm the mixture to 50-60 °C to ensure complete dissolution.

-

To the warm solution, add 5 mL of glacial acetic acid.

-

Slowly add 4.5 g (5.6 mL) of propanal to the reaction mixture dropwise over a period of 15 minutes with continuous stirring.

-

After the addition is complete, heat the mixture to reflux and maintain for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath for 30 minutes to facilitate precipitation.

-

Collect the resulting yellow-orange precipitate by vacuum filtration and wash with cold ethanol (2 x 20 mL).

-

Dry the product under vacuum to yield Propanal (4-nitrophenyl)hydrazone.

Expected Yield: ~85-95%

Characterization Data:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| Propanal (4-nitrophenyl)hydrazone | C₉H₁₁N₃O₂ | 209.21 | Yellow-orange solid | 154-156 |

Step 2: Fischer Indole Synthesis of 3-Methyl-5-nitro-1H-indole

This protocol describes the acid-catalyzed cyclization of Propanal (4-nitrophenyl)hydrazone to form 3-Methyl-5-nitro-1H-indole.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Propanal (4-nitrophenyl)hydrazone | 209.21 | 10.0 g | 0.048 |

| Polyphosphoric Acid (PPA) | - | 100 g | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, place 100 g of polyphosphoric acid.

-

Heat the PPA to 80 °C with stirring.

-

In small portions, carefully add 10.0 g of Propanal (4-nitrophenyl)hydrazone to the hot PPA over 30 minutes, ensuring the temperature does not exceed 90 °C.

-

After the addition is complete, continue stirring the reaction mixture at 80-85 °C for 3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the hot reaction mixture onto 500 g of crushed ice with vigorous stirring.

-